molecular formula C10H14N2O2 B1593277 Ethyl 2-isopropylpyrimidine-5-carboxylate CAS No. 954226-53-0

Ethyl 2-isopropylpyrimidine-5-carboxylate

Cat. No.: B1593277
CAS No.: 954226-53-0
M. Wt: 194.23 g/mol
InChI Key: CNHVTFBSHNELEJ-UHFFFAOYSA-N
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Description

Ethyl 2-isopropylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H14N2O2. It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

Ethyl 2-isopropylpyrimidine-5-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate typically involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with isopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-isopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 2-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate
  • Isopropylamine derivatives
  • Other pyrimidine carboxylates

Comparison: Ethyl 2-isopropylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. Its isopropyl group provides steric hindrance, which can affect its binding to molecular targets and its overall stability .

Properties

IUPAC Name

ethyl 2-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-9(7(2)3)12-6-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHVTFBSHNELEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647951
Record name Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954226-53-0
Record name Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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